molecular formula C11H14ClNO2 B2357371 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride CAS No. 2126176-99-4

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B2357371
CAS No.: 2126176-99-4
M. Wt: 227.69
InChI Key: GSGOBNFQQLTVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride is a chemical compound that features a cyclopropane ring attached to an amine group, which is further connected to a 2,3-dihydro-1,4-benzodioxin moiety

Mechanism of Action

Target of Action

Similar compounds have shown moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Mode of Action

It’s suggested that the compound may interact with its targets (possibly cholinesterases and lipoxygenase enzymes) leading to their inhibition . This inhibition could alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.

Biochemical Pathways

Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound may impact neurotransmission and inflammatory response pathways.

Result of Action

Based on its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound may alter neurotransmission and inflammatory responses at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with cyclopropanecarboxylic acid derivatives under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base and catalyst . The reaction is carried out at room temperature, and the product is isolated as a hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-11(3-4-11)8-1-2-9-10(7-8)14-6-5-13-9;/h1-2,7H,3-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGOBNFQQLTVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OCCO3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.